molecular formula C19H15Cl2N3O B11980266 N'-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide

N'-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide

Cat. No.: B11980266
M. Wt: 372.2 g/mol
InChI Key: QEXVEEHFBVYHEJ-FOKLQQMPSA-N
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Description

N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(2-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorobenzylidene)-2-(2-phenylamino)acetohydrazide
  • N’-(3,4-Dichlorobenzylidene)-2-(2-pyridylamino)acetohydrazide

Comparison

Compared to similar compounds, N’-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its biological activity and chemical reactivity. The dichlorobenzylidene moiety also contributes to its distinct characteristics, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C19H15Cl2N3O

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C19H15Cl2N3O/c20-17-8-5-13(9-18(17)21)11-23-24-19(25)12-22-16-7-6-14-3-1-2-4-15(14)10-16/h1-11,22H,12H2,(H,24,25)/b23-11+

InChI Key

QEXVEEHFBVYHEJ-FOKLQQMPSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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